molecular formula C14H20ClNO4 B1228028 3-[3-(Tert-butylamino)-2-hydroxypropoxy]-4-chlorobenzoic acid CAS No. 42242-69-3

3-[3-(Tert-butylamino)-2-hydroxypropoxy]-4-chlorobenzoic acid

Cat. No. B1228028
CAS RN: 42242-69-3
M. Wt: 301.76 g/mol
InChI Key: QNYWJTMYNAJZTQ-UHFFFAOYSA-N
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Description

Compounds with a structure similar to the one you mentioned often belong to a class of organic compounds known as tertiary amines . These are amines in which the nitrogen atom is bonded to three carbon atoms. They are used in a wide variety of applications, including in the production of pharmaceuticals, in chemical synthesis, and as corrosion inhibitors .


Molecular Structure Analysis

The molecular structure of a compound like this would likely involve a benzene ring (from the benzoic acid part of the molecule), a tertiary amine group, and a hydroxypropoxy group . The exact structure would depend on the positions of these groups in the molecule.


Chemical Reactions Analysis

Tertiary amines can undergo a variety of chemical reactions, including alkylation, acylation, and quaternization . They can also act as bases, accepting a proton to form a positively charged ammonium ion.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. These might include its molecular weight, solubility in various solvents, melting point, boiling point, and reactivity with other chemicals .

Mechanism of Action

The mechanism of action of a compound like this would depend on its intended use. For example, if it’s used as a drug, it might interact with biological receptors or enzymes to exert its effect . If it’s used as a corrosion inhibitor, it might form a protective layer on the surface of a metal .

properties

IUPAC Name

3-[3-(tert-butylamino)-2-hydroxypropoxy]-4-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO4/c1-14(2,3)16-7-10(17)8-20-12-6-9(13(18)19)4-5-11(12)15/h4-6,10,16-17H,7-8H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYWJTMYNAJZTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=C(C=CC(=C1)C(=O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40962395
Record name 3-[3-(tert-Butylamino)-2-hydroxypropoxy]-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40962395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butylamino-3-(2-chloro-5-carboxyphenoxy)propan-2-ol

CAS RN

42242-69-3
Record name 5-Carboxybupranolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042242693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[3-(tert-Butylamino)-2-hydroxypropoxy]-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40962395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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